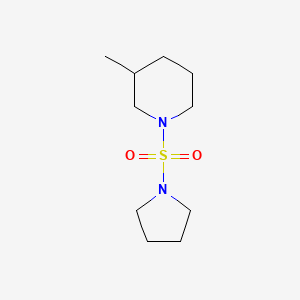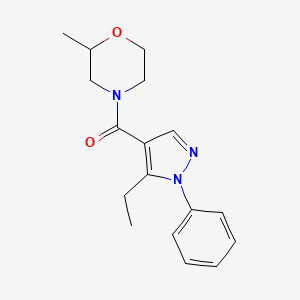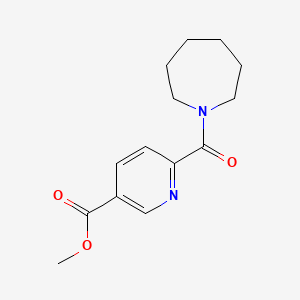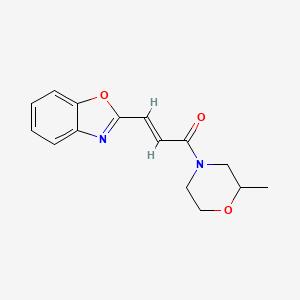![molecular formula C14H15FN2O3S B7509678 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is a potent inhibitor of a class of enzymes known as protein kinases, which play a critical role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. In
作用机制
The mechanism of action of 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole involves the inhibition of protein kinases. Specifically, this compound targets a group of enzymes known as cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. By inhibiting CDKs, 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole has been shown to have other biochemical and physiological effects. For example, this compound has been found to inhibit the growth of certain viruses, including HIV and hepatitis C. It has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole in lab experiments is its high potency and specificity. This compound has been shown to be a highly effective inhibitor of CDKs, making it a valuable tool for studying the role of these enzymes in cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Like many other chemical compounds, 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole can have adverse effects on cells and organisms at high concentrations.
未来方向
There are many potential future directions for research involving 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole. One area of interest is in the development of more potent and specific inhibitors of CDKs for use in cancer treatment. Researchers may also investigate the use of this compound in the treatment of other diseases, such as viral infections and inflammatory conditions. Additionally, further studies may be conducted to better understand the potential toxicity of this compound and to develop methods for minimizing its adverse effects. Overall, 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole has the potential to be a valuable tool in medical research, with many possible applications in the development of new treatments and therapies.
合成方法
The synthesis of 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole involves a multi-step process that begins with the reaction of 8-fluoro-3,4-dihydro-2H-quinoline with methanesulfonyl chloride to form 8-fluoro-3,4-dihydro-2H-quinolinesulfonamide. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole in the presence of a base to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole has been extensively studied for its potential applications in medical research. One of the most promising areas of research is in the development of cancer treatments. Protein kinases are often overexpressed in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting these enzymes, compounds like 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole can help to slow or stop the growth of cancer cells.
属性
IUPAC Name |
4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3S/c1-9-14(10(2)20-16-9)21(18,19)17-8-4-6-11-5-3-7-12(15)13(11)17/h3,5,7H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLZKYZCVAENGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)

![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)



![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)


![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)
